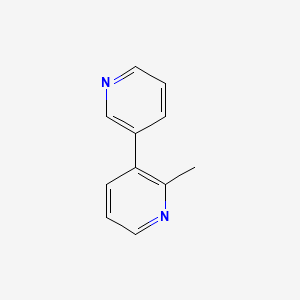
2-Methyl-3,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, material science, and catalysis. The presence of a methyl group at the 2-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of a pyridyl zinc halide with a halogen-substituted pyridine under the influence of a palladium catalyst. This method is favored for its high yield and mild reaction conditions .
Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines in the presence of a copper catalyst. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
Industrial production of 2-Methyl-3,3’-bipyridine may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Methyl-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridines.
科学的研究の応用
2-Methyl-3,3’-bipyridine has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are used in catalysis, including cross-coupling reactions and hydrogenation.
Biology: The compound and its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of bipyridine derivatives in drug development, particularly for their ability to interact with metal ions in biological systems.
作用機序
The mechanism of action of 2-Methyl-3,3’-bipyridine largely depends on its role as a ligand. By coordinating with metal ions, it can influence the reactivity and stability of the metal center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The specific molecular targets and pathways involved vary depending on the metal ion and the reaction conditions.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in catalysis and material science.
4,4’-Bipyridine: Used in the synthesis of viologens, which have applications in electrochemistry and material science.
3,3’-Bipyridine: Similar to 2-Methyl-3,3’-bipyridine but lacks the methyl group, which can affect its reactivity and coordination properties.
Uniqueness
The presence of the methyl group in 2-Methyl-3,3’-bipyridine can influence its steric and electronic properties, potentially enhancing its ability to act as a ligand in certain catalytic processes. This makes it a valuable compound for specific applications where these altered properties are beneficial.
特性
IUPAC Name |
2-methyl-3-pyridin-3-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(5-3-7-13-9)10-4-2-6-12-8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFVLHIZFYGZBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673533 |
Source


|
| Record name | 2-Methyl-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-04-1 |
Source


|
| Record name | 2-Methyl-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
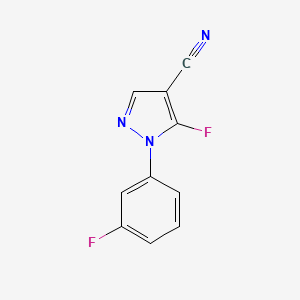
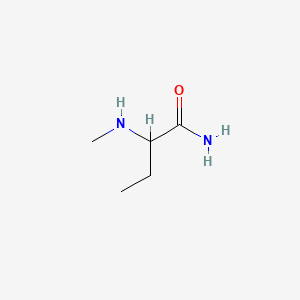
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
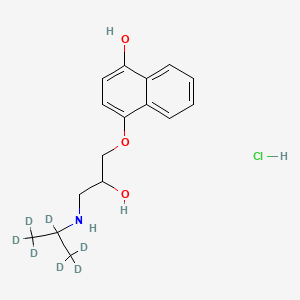
![2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B572559.png)
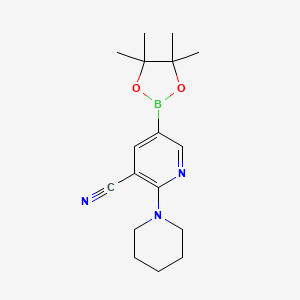
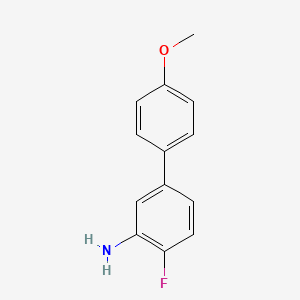
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
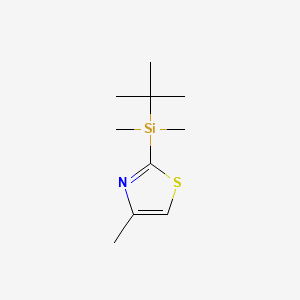
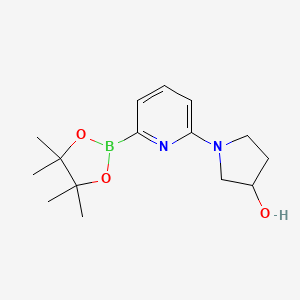
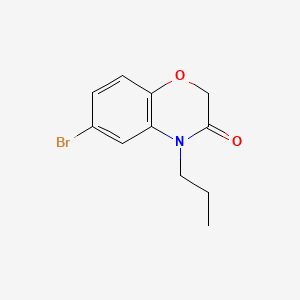
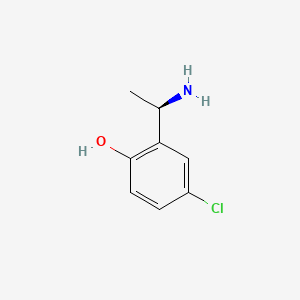
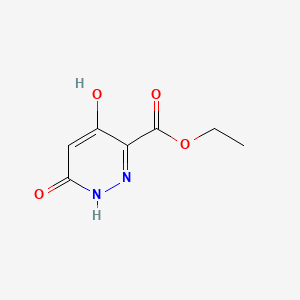
![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)
